molecular formula C23H27F3N2O4 B396346 N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE

N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE

Cat. No.: B396346
M. Wt: 452.5g/mol
InChI Key: SWIIFZHQFJLHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes an indole core, a trifluoromethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methoxybenzamide Moiety: This step involves the reaction of the indole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and have diverse biological activities.

    Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine are known for their unique chemical properties and applications in medicinal chemistry.

    Methoxybenzamides: Compounds such as 3-methoxybenzamide and 4-methoxybenzamide are used in various chemical and biological studies.

Uniqueness

N-[6,6-DIMETHYL-1-(2-METHYLPROPYL)-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-3-METHOXYBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indole core and methoxybenzamide moiety contribute to its potential biological activity.

Properties

Molecular Formula

C23H27F3N2O4

Molecular Weight

452.5g/mol

IUPAC Name

N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H27F3N2O4/c1-13(2)12-28-16-10-21(3,4)11-17(29)18(16)22(20(28)31,23(24,25)26)27-19(30)14-7-6-8-15(9-14)32-5/h6-9,13H,10-12H2,1-5H3,(H,27,30)

InChI Key

SWIIFZHQFJLHNS-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C)CN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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